7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridinone class, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition and CNS modulation. Structurally, it features:
- A pyrazolo[4,3-c]pyridin-3(5H)-one core with a phenyl group at position 2.
- A 2-methoxyethyl substituent at position 5, enhancing solubility and metabolic stability.
- A piperazine-1-carbonyl group at position 7, linked to a 2-methoxyacetyl moiety, which may influence receptor binding affinity and selectivity.
The piperazine and methoxy groups are strategic modifications to optimize pharmacokinetic properties, such as bioavailability and half-life, common in drug discovery .
Properties
IUPAC Name |
7-[4-(2-methoxyacetyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-32-13-12-25-14-18(22(30)27-10-8-26(9-11-27)20(29)16-33-2)21-19(15-25)23(31)28(24-21)17-6-4-3-5-7-17/h3-7,14-15H,8-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLHQPTUOFBYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 475.5 g/mol. The structure includes a pyrazolo[4,3-c]pyridine core, which is known for various biological activities. The presence of functional groups such as methoxyethyl and piperazine derivatives enhances its potential reactivity and biological profile.
The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It may exert its effects through:
- Enzyme Inhibition : The compound has been noted for potential inhibition of various enzymes, including adenosine kinase, which plays a crucial role in cellular energy regulation and signaling pathways .
- Receptor Modulation : It may act on serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant or anxiolytic effects .
- Cellular Pathways : The compound may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
Antiproliferative Activity
Research has indicated that similar compounds in the pyrazolo[4,3-c]pyridine class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting microtubule dynamics .
Case Studies
- Cell Line Studies : In vitro studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine can inhibit the growth of MCF-7 breast cancer cells with low micromolar GI50 values. This suggests that the compound may be effective in targeting specific cancer types .
- Animal Models : Preliminary animal studies have shown that compounds with similar structures can reduce tumor size in xenograft models, indicating their potential for therapeutic use in oncology .
Table of Biological Activities
Implications for Drug Development
The unique structural features of this compound position it as a promising candidate for further development in pharmacology. Its ability to modulate critical biological pathways suggests potential applications in treating conditions such as:
- Cancer : Targeting specific pathways involved in tumor growth and survival.
- Neurological Disorders : Modulating neurotransmitter systems to alleviate symptoms of anxiety or depression.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. The compound under consideration has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar compounds can activate apoptotic pathways through the modulation of key signaling molecules such as AMPK and mTOR pathways, which are crucial in cancer metabolism and growth regulation .
Neuroprotective Effects
The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. It is hypothesized that the modulation of serotonin receptors could play a role in enhancing neuronal survival and function. Agonistic activity at specific serotonin receptor subtypes may contribute to neuroprotective effects, making this compound a candidate for further investigation in conditions like Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. The compound's structure suggests potential anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. Preclinical studies have indicated that similar compounds can reduce inflammation markers in vitro and in vivo, suggesting that this compound may also possess similar effects .
Case Studies
Several studies have documented the efficacy of similar pyrazolo[4,3-c]pyridine derivatives:
- Synthesis and Evaluation : A study reported the synthesis of various derivatives and their evaluation as AMPK activators. The findings indicated a correlation between structural modifications and biological activity, paving the way for further optimization .
- Antitumor Activity : In vitro studies highlighted that specific modifications to the pyrazolo[4,3-c]pyridine scaffold enhanced cytotoxicity against breast cancer cell lines. This suggests that the compound's structure can be tailored for improved therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Substituent Effects
Piperazine Derivatives :
- The target compound’s 2-methoxyacetyl-piperazine group contrasts with the 2-fluorophenyl-piperazine in . Methoxyacetyl may reduce off-target interactions compared to fluorophenyl, which is often used for CNS penetration.
- Compound 5 in (4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) shares a trifluoromethylphenyl-piperazine group, highlighting the role of electron-withdrawing groups in enhancing metabolic resistance.
Methoxy Modifications :
Spectral and Analytical Data
- The target compound’s C=O stretch (expected ~1680 cm⁻¹) aligns with pyrazolo-pyridinone derivatives in .
- Methoxy groups typically show strong IR absorption near 2830–2815 cm⁻¹ (C-O-C), consistent with data in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
